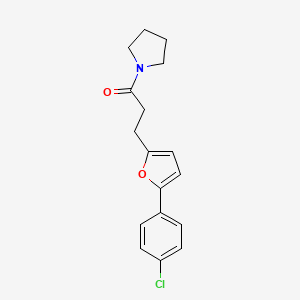
1,1'-((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(N,N-dimethylmethanamine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(N,N-dimethylmethanamine) is a complex organic compound characterized by its unique dioxolane ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(N,N-dimethylmethanamine) typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring is formed through the reaction of a diol with an aldehyde or ketone under acidic conditions.
N,N-Dimethylation:
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(N,N-dimethylmethanamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines.
Wissenschaftliche Forschungsanwendungen
1,1’-((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(N,N-dimethylmethanamine) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in drug design.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1’-((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(N,N-dimethylmethanamine) involves its interaction with specific molecular targets. The dioxolane ring and dimethylamine groups enable the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(N,N-dimethylmethanamine)
- 1,1’-((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(N,N-diethylmethanamine)
Uniqueness
1,1’-((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(N,N-dimethylmethanamine) is unique due to its specific stereochemistry and the presence of dimethylamine groups
Eigenschaften
Molekularformel |
C11H24N2O2 |
|---|---|
Molekulargewicht |
216.32 g/mol |
IUPAC-Name |
1-[(4S,5S)-5-[(dimethylamino)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C11H24N2O2/c1-11(2)14-9(7-12(3)4)10(15-11)8-13(5)6/h9-10H,7-8H2,1-6H3/t9-,10-/m0/s1 |
InChI-Schlüssel |
WOTDAPQUONJWPP-UWVGGRQHSA-N |
Isomerische SMILES |
CC1(O[C@H]([C@@H](O1)CN(C)C)CN(C)C)C |
Kanonische SMILES |
CC1(OC(C(O1)CN(C)C)CN(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


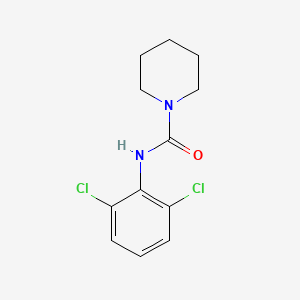
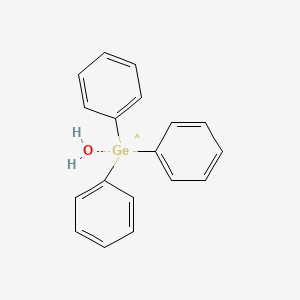

![triphenyl[(2E)-4-(triphenylphosphonio)-2-butenyl]phosphonium dichloride](/img/structure/B11951458.png)

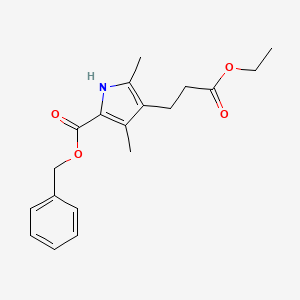
![2-methoxy-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11951470.png)
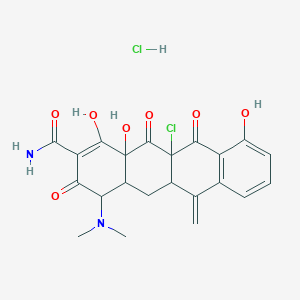

![4-{5-[(E)-2-(1,3-Benzothiazol-2-YL)-2-cyanoethenyl]-2-furyl}benzenesulfonamide](/img/structure/B11951483.png)
![1-{[(Chloromethyl)sulfonyl]methyl}-3-(trifluoromethyl)benzene](/img/structure/B11951492.png)
![2,5-dichloro-N-[(Z)-(4-chlorophenyl)methylidene]aniline](/img/structure/B11951493.png)
